molecular formula C26H22N4O3 B2990707 3-(4-ethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207031-69-3

3-(4-ethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Numéro de catalogue: B2990707
Numéro CAS: 1207031-69-3
Poids moléculaire: 438.487
Clé InChI: VPMGQTOTJMBASX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(4-ethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by a 4-ethylphenyl group at position 3 of the quinazoline core and a (3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl substituent at position 1. The compound’s structure combines a bicyclic quinazoline-dione system with heterocyclic oxadiazole and aryl substituents, which are known to influence both physicochemical properties and biological activity .

Propriétés

IUPAC Name

3-(4-ethylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-3-18-11-13-20(14-12-18)30-25(31)21-9-4-5-10-22(21)29(26(30)32)16-23-27-24(28-33-23)19-8-6-7-17(2)15-19/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMGQTOTJMBASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-(4-ethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a quinazoline core substituted with both an ethylphenyl group and an oxadiazole moiety. The molecular formula is C20H20N4O2C_{20}H_{20}N_4O_2 with a molecular weight of approximately 348.4 g/mol.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including the target compound. The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, in a study evaluating various derivatives against Staphylococcus aureus and Escherichia coli, the compound exhibited inhibition zones ranging from 10 to 12 mm, indicating effective antibacterial properties compared to standard drugs like ampicillin .

Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus1180
Escherichia coli1075
Candida albicans1277

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies against several cancer cell lines (HePG-2, MCF-7, PC3, and HCT-116) revealed moderate cytotoxic effects. Notably, the compound showed the highest activity against colorectal carcinoma (HCT-116), with an IC50 value of 27.05 µM .

Cell Line IC50 (µM)
Hepatocellular carcinoma (HePG-2)29.47
Mammary gland breast cancer (MCF-7)39.41
Human prostate cancer (PC3)Moderate activity
Colorectal carcinoma (HCT-116)27.05

The biological activity of quinazoline derivatives is largely attributed to their ability to inhibit key enzymes involved in cellular processes. For instance, they act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV . Additionally, quinazoline derivatives have shown potential as histone deacetylase inhibitors (HDAC), which are crucial in regulating gene expression related to cancer progression .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A systematic study evaluated a series of quinazoline derivatives for their antimicrobial activity using the agar well diffusion method. The results indicated that modifications at specific positions on the quinazoline ring significantly enhanced antibacterial potency .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of synthesized quinazoline derivatives against various cancer cell lines. The findings suggested that structural modifications could lead to improved anti-proliferative effects, highlighting the importance of molecular design in drug development .
  • HDAC Inhibition : Research has indicated that certain oxadiazole derivatives possess HDAC inhibitory activity, suggesting their potential in treating HDAC6-associated diseases . This opens avenues for further exploration into their therapeutic applications in oncology and other fields.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular features of the target compound and its analogs:

Compound CAS No. Molecular Formula Molecular Weight Key Substituents Notable Features
3-(4-ethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (Target) Not provided Likely C₂₇H₂₂N₄O₃ ~458.5 (estimated) 4-ethylphenyl (position 3), m-tolyl-oxadiazole (position 1) Combines lipophilic ethyl and methyl groups; m-tolyl may enhance metabolic stability
3-(4-ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione 1358828-71-3 C₂₆H₂₂N₄O₃S 470.5 4-(methylthio)phenyl on oxadiazole Sulfur-containing substituent may improve solubility or binding affinity
3-ethyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione 1251565-15-7 C₂₀H₁₈N₄O₄ 378.4 4-methoxyphenyl on oxadiazole; ethyl group at quinazoline position 3 Methoxy group enhances polarity and potential for hydrogen bonding
3-benzyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione 1358320-40-7 C₂₄H₁₈N₄O₃ 410.4 Benzyl group (position 3), o-tolyl-oxadiazole (position 7) Substitution at position 7 may alter ring conformation and bioactivity

Key Structural and Functional Insights

Substituent Effects on Lipophilicity and Bioavailability :

  • The target compound’s 4-ethylphenyl and m-tolyl groups contribute to moderate lipophilicity, which may enhance membrane permeability compared to the more polar 4-methoxyphenyl analog (CAS 1251565-15-7) .
  • The methylthio group in CAS 1358828-71-3 introduces sulfur, which could modulate electronic properties and metabolic stability .

Synthetic Pathways :

  • The patent () outlines a general method for synthesizing 1-(arylmethyl)quinazoline-2,4-diones, suggesting that the target compound could be synthesized via similar routes involving condensation of oxadiazole precursors with quinazoline intermediates.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 3-(4-ethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, oxadiazole rings are often formed via cyclization of acylhydrazides with nitriles under acidic conditions . The quinazoline-dione core can be synthesized by condensing anthranilic acid derivatives with urea or thiourea analogs. Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid). Yield optimization requires monitoring intermediates via TLC or HPLC. A study on analogous oxadiazole derivatives reported a 65–72% yield range when using microwave-assisted synthesis to reduce side reactions .

Q. What spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for similar quinazoline-dione derivatives . For spectroscopic validation:

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., ethylphenyl protons vs. oxadiazole methyl groups).
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for Cl/Br-containing analogs, though this compound lacks halogens.

Q. How can preliminary biological activity screening be designed to assess this compound’s pharmacological potential?

  • Methodological Answer : Use a tiered approach:

  • In vitro assays : Screen against target enzymes (e.g., kinases, PDEs) using fluorescence-based assays. For example, quinazoline derivatives often exhibit kinase inhibition .
  • Cell-based models : Test cytotoxicity (MTT assay) and specificity using cancer vs. normal cell lines.
  • Positive controls : Include structurally related compounds (e.g., raltitrexed for quinazoline analogs) to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Scaffold modifications : Replace the m-tolyl group with electron-withdrawing substituents (e.g., nitro) to assess electronic effects on target binding .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the oxadiazole ring).
  • Data triangulation : Cross-reference SAR data with analogous triazoloquinazolines, which showed enhanced activity when substituents were added at the 3-position .

Q. What experimental strategies resolve contradictions in solubility and stability data across studies?

  • Methodological Answer :

  • Solubility : Use standardized shake-flask methods (USP buffers at pH 1.2, 4.5, 6.8) with HPLC quantification. Discrepancies often arise from polymorphic forms; characterize crystallinity via PXRD .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and track degradation products using LC-MS. Conflicting data may stem from residual solvents (e.g., DMSO) altering degradation pathways .

Q. How can environmental fate studies be integrated into the research framework for this compound?

  • Methodological Answer : Apply protocols from environmental chemistry projects like INCHEMBIOL :

  • Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and quantify photoproducts via GC-MS.
  • Biotic degradation : Use soil microcosms with LC-MS/MS to monitor microbial metabolism.
  • Ecotoxicity : Test acute toxicity in Daphnia magna (OECD 202) to assess ecological risks .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Methodological Answer :

  • Non-linear regression : Fit data to a Hill equation (variable slope) using software like GraphPad Prism.
  • Error propagation : Apply Monte Carlo simulations to account for variability in biological replicates .
  • Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points without biasing results .

Theoretical and Methodological Considerations

Q. How should researchers link mechanistic studies of this compound to broader pharmacological theories?

  • Methodological Answer : Frame hypotheses using established frameworks like the "lock-and-key" model for enzyme inhibition. For example, if the compound targets topoisomerase II, correlate IC50 values with DNA-unwinding assays to validate mechanistic consistency . Theoretical models (e.g., QSAR) can predict off-target effects by comparing molecular descriptors to known toxicophores .

Q. What are the best practices for validating computational predictions (e.g., MD simulations) with experimental data?

  • Methodological Answer :

  • Consistency checks : Compare predicted binding affinities (ΔG values) with SPR or ITC measurements.
  • Dynamic behavior : Use NMR relaxation studies to validate MD-predicted conformational flexibility of the oxadiazole moiety .
  • Error margins : Report RMSD values ≤ 2.0 Å for protein-ligand docking to ensure reliability .

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